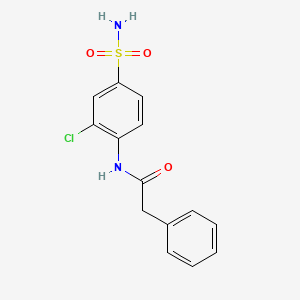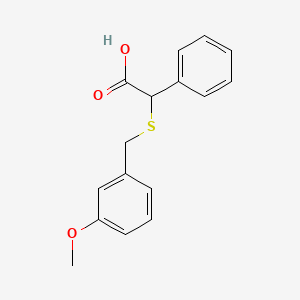
6-Deoxy-beta-L-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Deoxy-beta-L-glucopyranose is a derivative of glucose, a fundamental monosaccharide in biology. This compound is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to this compound, distinguishing it from its parent compound, glucose.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-beta-L-glucopyranose typically involves the selective removal of the hydroxyl group at the sixth carbon position of glucose. One common method is the use of halogenation followed by reduction. For instance, glucose can be converted to 6-bromo-6-deoxy-glucose using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride . The resulting 6-bromo-6-deoxy-glucose can then be reduced to this compound using a suitable reducing agent such as zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
6-Deoxy-beta-L-glucopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the structure, potentially converting it to other deoxy sugars.
Substitution: The hydrogen at the sixth position can be substituted with other functional groups, such as halogens or azides.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate can be used.
Reduction: Zinc in acetic acid or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using NBS, while azidation can be done using sodium azide.
Major Products
The major products formed from these reactions include various deoxy sugars, carboxylic acids, and substituted derivatives, which can be further utilized in synthetic chemistry and biological studies .
科学的研究の応用
6-Deoxy-beta-L-glucopyranose has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of carbohydrate metabolism and enzyme specificity.
Industry: It can be used in the production of biodegradable polymers and other materials
作用機序
The mechanism of action of 6-Deoxy-beta-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The absence of the hydroxyl group at the sixth position can affect its binding affinity and specificity towards certain enzymes, altering metabolic pathways. This compound can act as a competitive inhibitor or a substrate analog in various biochemical reactions .
類似化合物との比較
Similar Compounds
6-Deoxy-alpha-L-glucopyranose: Similar in structure but differs in the configuration at the anomeric carbon.
6-Deoxy-beta-D-glucopyranose: The D-enantiomer of the compound.
6-Azido-6-deoxy-glucose: Contains an azide group instead of a hydroxyl group at the sixth position.
Uniqueness
6-Deoxy-beta-L-glucopyranose is unique due to its specific stereochemistry and the absence of the hydroxyl group at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
CAS番号 |
71116-61-5 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m0/s1 |
InChIキー |
SHZGCJCMOBCMKK-QYESYBIKSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)













